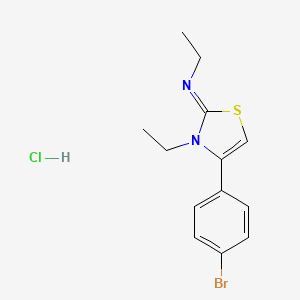

(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds like “(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride” belong to a class of organic compounds known as aromatic amines, which contain an aromatic ring attached to an amine group . They are used in a wide range of applications, including the production of dyes, pharmaceuticals, and polymers .

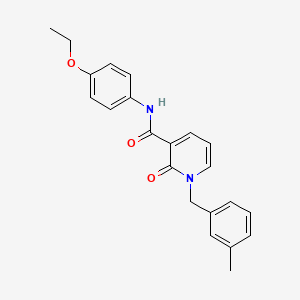

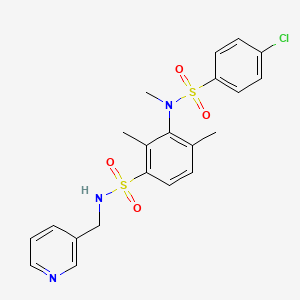

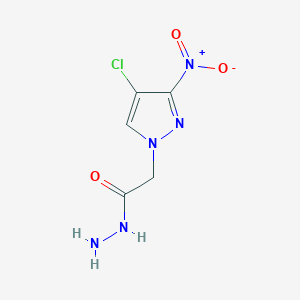

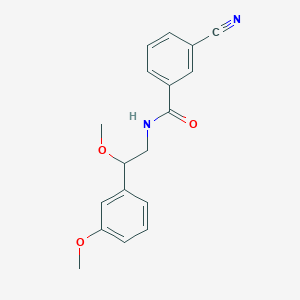

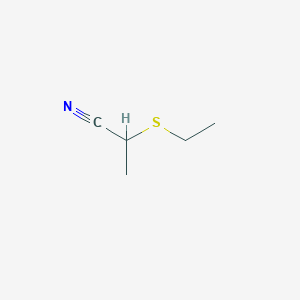

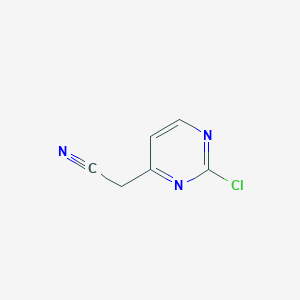

Molecular Structure Analysis

The molecular structure of a compound like “(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride” would include an aromatic ring, an amine group, and a bromine atom . The exact structure would depend on the positions of these groups within the molecule.Chemical Reactions Analysis

Aromatic amines can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and complexation with metals . The specific reactions that “(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride” can undergo would depend on its exact structure.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride” would depend on its exact structure. For example, 1-(4-Bromophenyl)ethanamine hydrochloride has a melting point of 212-214 °C and should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Research into similar thiazole derivatives, such as the synthesis and study of antimicrobial activity of novel thiazolyl ethanamine derivatives, has shown promising in vitro antibacterial and antifungal properties. These compounds were synthesized through cyclization of corresponding thioureas with bromoacetophenone, highlighting their potential as templates for developing new antimicrobial agents (Kumbhare et al., 2013).

Metabolic Pathway Investigation

Although slightly different in structure, studies on the metabolism of psychoactive phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), have identified various metabolites, providing insights into metabolic pathways operative in rats. This research helps understand how structurally related compounds are metabolized in biological systems, which is crucial for drug design and toxicological studies (Kanamori et al., 2002).

Exploration of Stereochemistry

The synthesis of new alkylidene-substituted chloro-dithiazoles demonstrates the exploration of stereochemistry in related thiazolyl compounds. This work involves preparing various stereoisomers and investigating their chemical properties, which is fundamental for the development of chiral drugs and understanding molecule interactions (Jeon & Kim, 1999).

Antimicrobial and Antifungal Properties

Similar to the thiazole ethanamine derivatives, substituted benzothiazole amides have been synthesized and evaluated for their antimicrobial and antifungal activities. The synthesis involved the condensation reaction of ethanamine with benzoyl chlorides, with some compounds showing activity comparable to established medicinal standards. This research suggests the potential of thiazole and benzothiazole derivatives in developing new antimicrobial agents (Pejchal et al., 2015).

Antioxidant Activities

The creation and evaluation of triazoles derived from ethanamine and their antioxidant properties have provided insights into the potential health benefits of these compounds. Such research is crucial for developing new antioxidants, which can mitigate oxidative stress and be beneficial in treating various diseases (Sancak et al., 2012).

Safety and Hazards

The safety and hazards associated with a compound like “(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride” would depend on its exact structure and use. For example, 1-(4-Bromophenyl)ethanamine hydrochloride is associated with hazard statements H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

4-(4-bromophenyl)-N,3-diethyl-1,3-thiazol-2-imine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2S.ClH/c1-3-15-13-16(4-2)12(9-17-13)10-5-7-11(14)8-6-10;/h5-9H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCDRYDDZHJNKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1N(C(=CS1)C2=CC=C(C=C2)Br)CC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dichloro-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2658216.png)

![N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2658228.png)

![2-(cyclopropanecarboxamido)-N-(4-methylbenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2658229.png)

![N-(4-methoxybenzyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2658235.png)

![1-[4-(2-Phenoxyacetyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2658237.png)